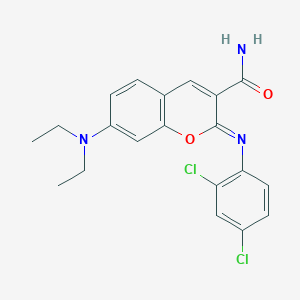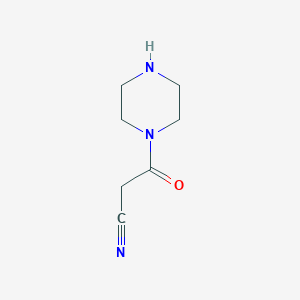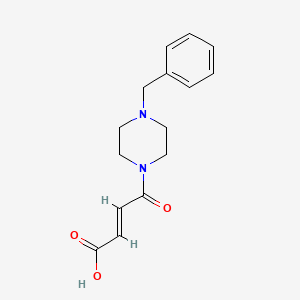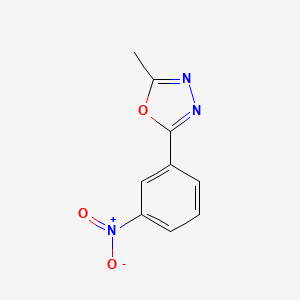![molecular formula C17H20N4O2 B2617760 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380169-27-5](/img/structure/B2617760.png)
5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring linked through an ether bond to a pyridine carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position on the pyrimidine ring.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the pyridine-2-carbonyl chloride reacts with piperidine under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation, followed by alkyl halides for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different pharmacokinetic properties.
Uniqueness
The presence of the ethyl group in 5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Propriétés
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-13-11-19-17(20-12-13)23-14-6-9-21(10-7-14)16(22)15-5-3-4-8-18-15/h3-5,8,11-12,14H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKRBZCSXLHBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2617677.png)
![N-(2-METHOXYETHYL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B2617681.png)



![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2617692.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2617696.png)
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)
![3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2617698.png)
